molecular formula C7H10N2O B2473832 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one CAS No. 1423034-54-1

3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B2473832
CAS No.: 1423034-54-1
M. Wt: 138.17
InChI Key: VFLVYBUNQQTDOV-UHFFFAOYSA-N
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Description

3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of amino and methyl groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves the reaction of 1,3-dicarbonyl compounds with ammonium acetate. The reaction is carried out in a solvent such as benzene, and the mixture is heated under reflux conditions. The product is then isolated and purified through standard techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in various chemical reactions .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It also finds applications in the production of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 3-Amino-1,6-dimethylpyridin-2-one
  • 4-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one
  • 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride

Uniqueness: 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

3-amino-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLVYBUNQQTDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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